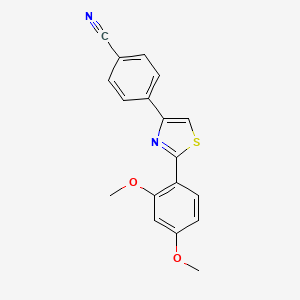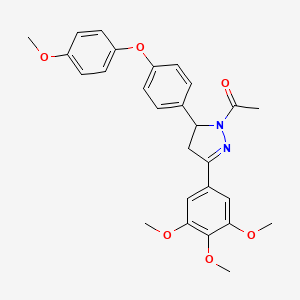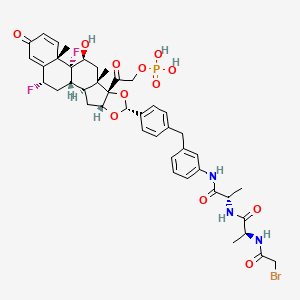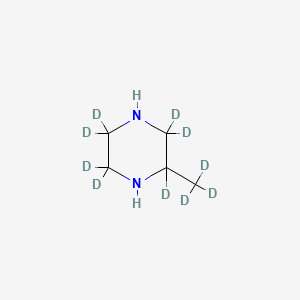![molecular formula C13H20N2O7 B15139764 1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-3-methylpyrimidine-2,4-dione](/img/structure/B15139764.png)
1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-3-methylpyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-3-methylpyrimidine-2,4-dione is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes a pyrimidine ring and a modified oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-3-methylpyrimidine-2,4-dione typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the Oxolane Ring: This step involves the cyclization of a suitable precursor, such as a sugar derivative, under acidic or basic conditions.
Introduction of the Pyrimidine Ring: This can be achieved through a condensation reaction between a suitable amine and a carbonyl compound.
Functional Group Modifications: The hydroxyl and methoxyethoxy groups are introduced through selective protection and deprotection steps, as well as through nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency. Common solvents used include dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), and reactions are typically carried out under inert atmospheres to prevent oxidation.
Chemical Reactions Analysis
Types of Reactions
1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-3-methylpyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The pyrimidine ring can be reduced under hydrogenation conditions.
Substitution: The methoxyethoxy group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Hydrogen gas (H2) with a palladium catalyst (Pd/C)
Nucleophiles: Sodium methoxide (NaOMe), sodium hydride (NaH)
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the hydroxyl groups can yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-3-methylpyrimidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in nucleic acid analogs and potential as a biochemical probe.
Medicine: Investigated for its antiviral and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-3-methylpyrimidine-2,4-dione exerts its effects involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes involved in nucleic acid synthesis, thereby preventing the replication of viruses or the proliferation of cancer cells. The compound’s structure allows it to bind to active sites of enzymes, disrupting their normal function.
Comparison with Similar Compounds
Similar Compounds
- 1-[(2R,3S,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione
- 5,6-Dihydrouridine
Uniqueness
1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-3-methylpyrimidine-2,4-dione is unique due to its specific functional groups and stereochemistry, which confer distinct chemical and biological properties. Its methoxyethoxy group, in particular, differentiates it from other similar compounds and may enhance its solubility and bioavailability.
Properties
Molecular Formula |
C13H20N2O7 |
|---|---|
Molecular Weight |
316.31 g/mol |
IUPAC Name |
1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-3-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C13H20N2O7/c1-14-9(17)3-4-15(13(14)19)12-11(21-6-5-20-2)10(18)8(7-16)22-12/h3-4,8,10-12,16,18H,5-7H2,1-2H3/t8-,10?,11+,12-/m1/s1 |
InChI Key |
CZDMOSZQRJZGTI-LABGDYGKSA-N |
Isomeric SMILES |
CN1C(=O)C=CN(C1=O)[C@H]2[C@H](C([C@H](O2)CO)O)OCCOC |
Canonical SMILES |
CN1C(=O)C=CN(C1=O)C2C(C(C(O2)CO)O)OCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-4-sulfanylidenepyrimidin-2-one](/img/structure/B15139693.png)
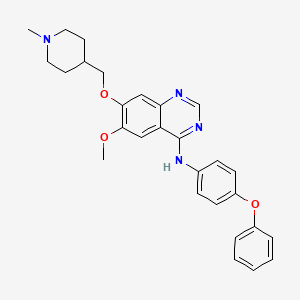
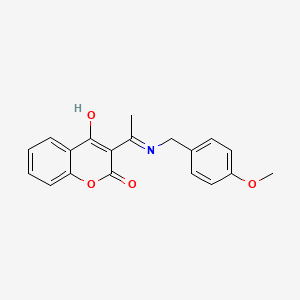

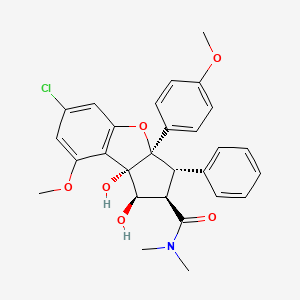
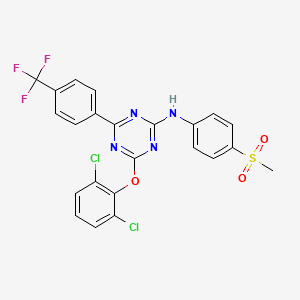
![Ethyl 2-[5-[(2-chlorophenyl)methyl]-2-oxo-1,3,4-oxadiazol-3-yl]acetate](/img/structure/B15139723.png)
